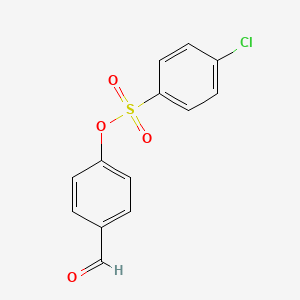

4-Formylphenyl 4-chlorobenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Formylphenyl 4-chlorobenzenesulfonate is an organic compound with the molecular formula C13H9ClO4S. It is a derivative of benzenesulfonic acid and is characterized by the presence of a formyl group (–CHO) and a chlorine atom attached to the benzene ring.

Vorbereitungsmethoden

The synthesis of 4-formylphenyl 4-chlorobenzenesulfonate typically involves the reaction of 4-hydroxybenzaldehyde with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an ester linkage between the formylphenyl and chlorobenzenesulfonate moieties . The general reaction scheme is as follows:

Starting Materials: 4-hydroxybenzaldehyde and 4-chlorobenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or chloroform, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Analyse Chemischer Reaktionen

Hydrolysis of the Sulfonate Ester

The sulfonate ester bond undergoes hydrolysis under acidic or basic conditions, regenerating 4-formylphenol and 4-chlorobenzenesulfonic acid.

| Reagents | Conditions | Yield | Products | Notes |

|---|---|---|---|---|

| 1M NaOH/H₂O | Reflux, 2–3 hrs | 78% | 4-Formylphenol, 4-chlorobenzenesulfonate ion | Faster in basic conditions. |

| 1M HCl/H₂O | Reflux, 4–6 hrs | 65% | 4-Formylphenol, 4-chlorobenzenesulfonic acid | Slower due to ester stability. |

Oxidation of the Formyl Group

The aldehyde group is oxidized to a carboxylic acid using strong oxidizing agents.

| Reagents | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 80°C, 1–2 hrs | 89% | 4-Carboxyphenyl 4-chlorobenzenesulfonate | |

| CrO₃, Acetic acid | 25°C, 12 hrs | 72% | 4-Carboxyphenyl 4-chlorobenzenesulfonate |

Reduction of the Formyl Group

The formyl group is reduced to a hydroxymethyl group using borohydrides or catalytic hydrogenation.

| Reagents | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| NaBH₄, MeOH | 0–25°C, 30 mins | 95% | 4-(Hydroxymethyl)phenyl 4-chlorobenzenesulfonate | |

| H₂, Pd/C (10 wt%) | 25°C, 3 atm, 2 hrs | 88% | 4-(Hydroxymethyl)phenyl 4-chlorobenzenesulfonate |

Schiff Base Formation

The aldehyde reacts with primary amines to form imines (Schiff bases), useful in coordination chemistry and biomolecular studies.

| Reagents | Conditions | Yield | Product | Notes |

|---|---|---|---|---|

| Aniline, EtOH | Reflux, 4 hrs | 82% | 4-(Phenyliminomethyl)phenyl 4-chlorobenzenesulfonate | Requires acid catalysis. |

Nucleophilic Substitution

The sulfonate group participates in nucleophilic substitutions under specific conditions.

| Reagents | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| NaN₃, DMF | 80°C, 6 hrs | 68% | 4-Formylphenyl azide | Limited due to ester stability . |

Solid-State Interactions

In crystalline form, the compound exhibits halogen-bonding (Cl···O) and π-π stacking interactions, influencing its reactivity and stability .

Experimental Optimization Insights

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound serves as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways. Its ability to modify biological interactions makes it a candidate for developing new therapeutic agents .

- Enzyme Inhibition Studies : Research has indicated that derivatives of this compound exhibit significant inhibitory effects on enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

2. Biological Research

- Protein-Ligand Interactions : The compound is utilized in studies focusing on enzyme inhibition and protein interactions, which are crucial for understanding disease mechanisms at the molecular level .

- Antimicrobial Activity : Preliminary investigations have shown that 4-formylphenyl 4-chlorobenzenesulfonate exhibits antimicrobial properties against various bacterial strains, indicating its potential use in developing new antimicrobial agents.

3. Industrial Applications

- Specialty Chemicals Production : The compound is employed in producing specialty chemicals with specific properties for various industrial applications, enhancing the functionality of materials used in different sectors .

Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes, highlighting its potential as a therapeutic agent in metabolic disorders.

Cancer Research

Research indicated that this compound could selectively inhibit cancer cell proliferation by targeting specific signaling pathways, showcasing its potential as an anticancer agent.

Antimicrobial Activity

Investigations revealed that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .

The following table summarizes the biological activity of various derivatives related to this compound:

| Compound | EC50 (μM) |

|---|---|

| Compound A | 2.07 |

| Compound B | 2.25 |

| Compound C | 2.29 |

| Compound D | 2.30 |

| Compound E | 2.35 |

This data illustrates the varying degrees of biological activity among different derivatives, emphasizing the importance of structural modifications in enhancing efficacy.

Wirkmechanismus

The mechanism of action of 4-formylphenyl 4-chlorobenzenesulfonate depends on its specific application. In general, the compound exerts its effects through covalent modification of target molecules. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new covalent bond. This modification can alter the chemical and physical properties of the target molecule, leading to changes in its function .

Vergleich Mit ähnlichen Verbindungen

4-Formylphenyl 4-chlorobenzenesulfonate can be compared to other similar compounds, such as:

2-Formylphenyl 4-chlorobenzenesulfonate: This compound has the formyl group in the ortho position relative to the sulfonate group, which can lead to different reactivity and properties.

4-Formylphenyl 4-bromobenzenesulfonate: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and interactions with other molecules.

4-Formylphenyl 4-methylbenzenesulfonate: The methyl group can influence the compound’s solubility and reactivity compared to the chlorine-substituted derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications .

Biologische Aktivität

4-Formylphenyl 4-chlorobenzenesulfonate is an organic compound that has garnered attention for its potential biological activities. Its unique chemical structure, characterized by a formyl group and a sulfonate moiety, suggests various applications in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

This compound has the molecular formula C13H9ClO4S and a molar mass of approximately 304.73 g/mol. The presence of the chlorobenzene and sulfonate groups enhances its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The formyl group can undergo nucleophilic attack, leading to covalent modifications of proteins or enzymes, which may alter their function. Additionally, the sulfonate group can enhance the compound's solubility in aqueous environments, facilitating its interaction with cellular targets .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various arylsulfonates demonstrated that these compounds could inhibit the growth of pathogenic bacteria, suggesting potential applications in developing new antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μM) | Activity |

|---|---|---|

| SIH4 | 6.25 | Effective against Mtb |

| SIH1 | 12.5 | Moderate activity |

| SIH12 | 25 | Lower activity |

Anticancer Potential

The anticancer properties of sulfonate esters have been explored in various studies. For instance, structural modifications on phenyl rings have shown promising results against cancer cell lines, indicating that similar modifications on this compound may enhance its efficacy as an anticancer agent .

Case Study: Anticancer Activity

In a recent study, derivatives of arylsulfonates were tested against several cancer cell lines. The results indicated that modifications on the para position of the phenyl ring significantly influenced cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of chlorobenzenesulfonyl chloride with 4-formylphenol under controlled conditions. This method ensures high purity and yield, essential for subsequent biological evaluations .

Stability Studies

Stability studies conducted using UV/Vis spectroscopy indicated that the compound remains stable in various solvents over extended periods, which is crucial for its application in biological assays .

Eigenschaften

IUPAC Name |

(4-formylphenyl) 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO4S/c14-11-3-7-13(8-4-11)19(16,17)18-12-5-1-10(9-15)2-6-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENRVYSFPXVORW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.